molecular formula C11H23B B1381412 1-Bromoundecane-D23 CAS No. 349553-92-0

1-Bromoundecane-D23

Cat. No. B1381412
M. Wt: 258.34 g/mol
InChI Key: IKPSIIAXIDAQLG-SJTGVFOPSA-N
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Description

1-Bromoundecane-D23 is a deuterium-labeled version of 1-Bromoundecane . It is a chemical compound widely used in scientific research, serving as a crucial tool for studying organic chemistry and exploring various synthesis methods.


Synthesis Analysis

1-Bromoundecane-D23 is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process . For instance, 1-Bromoundecane was used in the preparation of Grignard reagent by reacting with Mg in THF (tetrahydrofuran) .


Molecular Structure Analysis

The molecular formula of 1-Bromoundecane-D23 is C11D23Br . The molecular weight is 258.35 .


Chemical Reactions Analysis

1-Bromoundecane-D23 is used in the preparation of Grignard reagent by reacting with Mg in THF (tetrahydrofuran) . This reaction is a common method for preparing Grignard reagents, which are important tools in organic chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromoundecane-D23 are similar to those of 1-Bromoundecane. The density is approximately 1.1 g/cm3 . The boiling point is around 259.1°C at 760 mmHg . The compound has a molar refractivity of 60.7±0.3 cm3 .

Scientific Research Applications

Physical Properties and Thermodynamics

  • Density and Viscosity Measurements : Research by Begum et al. (1995) explored the density and viscosity of various 1-bromoalkanes, including 1-bromoundecane. They found that the molar volumes of these substances follow an additive rule and calculated the thermodynamic activation parameters for viscous flow (Begum et al., 1995).
  • Viscosity under Different Temperatures : Ryshkova et al. (2020) provided new experimental data on the viscosity of 1-bromoundecane across a range of temperatures, contributing to a better understanding of its physical behavior under varying conditions (Ryshkova et al., 2020).

Organic Synthesis

  • Regiospecific Bromination : A study by InamotoYoshiaki et al. (1978) discussed the regiospecific bromination of tricyclo[4.3.1.12,5]undecane, leading to the exclusive formation of the 1-bromo derivative. This research highlights the specificity of bromination reactions in complex organic molecules (InamotoYoshiaki et al., 1978).
  • Reagent in Organic Synthesis : Novikov and Sampson (2005) reported a reliable synthesis of 1-bromo-1-lithioethene, demonstrating its utility in organic synthesis for producing various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).

Computational Chemistry and Spectroscopy

  • Spectroscopic Analysis : Research by Mariappan & Sundaraganesan (2014) conducted a comprehensive structural analysis of 1-Bromo-2,3-dimethoxynaphthalene, revealing insights into its molecular properties, electrostatic potential, and electronic spectra using density functional theory (DFT) (Mariappan & Sundaraganesan, 2014).

Other Applications

  • Isobaric Heat Capacity and Isothermal Compressibility : Korotkovskii et al. (2016) investigated the isobaric heat capacity and isothermal compressibility of various 1-bromoalkanes, including 1-bromoundecane. This study contributes to the understanding of the fluctuational properties of these substances (Korotkovskii et al., 2016).

Safety And Hazards

1-Bromoundecane-D23 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and wear protective gloves, clothing, eye protection, and face protection . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPSIIAXIDAQLG-SJTGVFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoundecane-D23

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